N-[(E)-phenylmethylidene]-9H-carbazol-9-amine
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Overview
Description
(E)-N-(9H-CARBAZOL-9-YL)-1-PHENYLMETHANIMINE is an organic compound that features a carbazole moiety linked to a phenylmethanimine group. Carbazole derivatives are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to their excellent photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(9H-CARBAZOL-9-YL)-1-PHENYLMETHANIMINE typically involves the condensation of 9H-carbazole-9-carbaldehyde with aniline under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for (E)-N-(9H-CARBAZOL-9-YL)-1-PHENYLMETHANIMINE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(9H-CARBAZOL-9-YL)-1-PHENYLMETHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
(E)-N-(9H-CARBAZOL-9-YL)-1-PHENYLMETHANIMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential antitumor properties and as a fluorescence marker for cancer cells.
Mechanism of Action
The mechanism of action of (E)-N-(9H-CARBAZOL-9-YL)-1-PHENYLMETHANIMINE involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, stabilizing the DNA structure and potentially inhibiting the activity of enzymes involved in DNA replication and transcription . This intercalation can lead to antitumor effects by preventing cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2-Phenylpyrimidin-5-yl)methylene]-9H-carbazol-9-amine
- 3-(9H-Carbazol-9-yl)phenylboronic acid
Uniqueness
(E)-N-(9H-CARBAZOL-9-YL)-1-PHENYLMETHANIMINE is unique due to its specific structural features, which include a carbazole moiety linked to a phenylmethanimine group. This structure imparts distinct photophysical properties, making it highly suitable for applications in organic electronics and as a fluorescence marker in biological studies .
Properties
Molecular Formula |
C19H14N2 |
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Molecular Weight |
270.3 g/mol |
IUPAC Name |
(E)-N-carbazol-9-yl-1-phenylmethanimine |
InChI |
InChI=1S/C19H14N2/c1-2-8-15(9-3-1)14-20-21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-14H/b20-14+ |
InChI Key |
NQAWGLIDDGDWFD-XSFVSMFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C3=CC=CC=C3C4=CC=CC=C42 |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
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